

Application Note: SR-17398 Preparation for Intraperitoneal Injection in Mice

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Compound of Interest

Compound Name: SR-17398
CAS No.: 1496088-76-6
Cat. No.: B610968

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Part 1: Executive Summary & Scientific Feasibility

SR-17398 is an indazole-based small molecule identified via in silico high-throughput screening as an inhibitor of ULK1, a key initiator of the autophagy cascade.[1] It binds to the ATP-binding pocket of ULK1, preventing the phosphorylation of downstream targets like ATG13 and Beclin-1.

Critical Pharmacological Context (Must Read)

Before proceeding with in vivo studies, researchers must distinguish between **SR-17398** (the "Hit") and its optimized derivatives.

Feature	SR-17398 (Parent Hit)	Optimized Analogs (e.g., SR-20295)
IC50 (ULK1)	~22.4 μ M (Micromolar)	< 50 nM (Nanomolar)
Potency	Low	High
In Vivo Utility	Limited (High dose required)	Preferred for efficacy studies
Primary Use	Structural validation, in vitro tool	In vivo tumor suppression

Expert Insight: Due to the modest potency of **SR-17398** (IC₅₀ ~22 μM), achieving complete ULK1 inhibition in vivo may require high dosages (>50 mg/kg), which increases the risk of off-target toxicity or solubility issues. While this protocol describes the preparation of **SR-17398**, we strongly recommend evaluating optimized analogs (such as SR-20295 or Compound 3g from the Wood et al. series) for efficacy models. If **SR-17398** is used, it often serves as a baseline control or for specific structural comparisons.

Part 2: Formulation Protocol (Solubility & Vehicle)

SR-17398 is a lipophilic indazole derivative. It is poorly soluble in water and requires a co-solvent system for intraperitoneal (i.p.) administration.

Reagents Required[3]

- **SR-17398** (Solid powder, >95% purity)
- DMSO (Dimethyl sulfoxide, anhydrous, cell-culture grade)
- PEG-300 or PEG-400 (Polyethylene glycol)
- Tween 80 (Polysorbate 80)
- Saline (0.9% NaCl) or PBS (Phosphate Buffered Saline)

Vehicle Composition (Standard Kinase Inhibitor Formulation)

This vehicle balances solubility (DMSO/PEG) with tolerability (Saline/Tween).

- 10% DMSO (Solubilizer)
- 40% PEG-300 (Co-solvent/Viscosity modifier)
- 5% Tween 80 (Surfactant)
- 45% Saline (Diluent)

Step-by-Step Preparation (Example: 10 mg/kg dose for 20g mouse)

Target Concentration: 2 mg/mL (allows injection of 100 μ L per 20g mouse).

- Weighing: Accurately weigh 2.0 mg of **SR-17398** powder into a sterile 1.5 mL microcentrifuge tube.
- Primary Solubilization (The "Clear" Step):
 - Add 100 μ L of 100% DMSO.
 - Vortex vigorously for 30–60 seconds.
 - Checkpoint: The solution must be completely clear and yellow/amber. If particles remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until fully dissolved.
- Co-solvent Addition:
 - Add 400 μ L of PEG-300.
 - Vortex gently to mix. The solution will become viscous.
- Surfactant Addition:
 - Add 50 μ L of Tween 80.
 - Vortex until homogenous.
- Aqueous Dilution (The "Crash" Check):
 - Slowly add 450 μ L of warm (37°C) Saline/PBS dropwise while vortexing.
 - Critical Checkpoint: Observe for precipitation (cloudiness). A slight opalescence is acceptable (micro-emulsion), but distinct white flakes indicate "crashing out."
 - Troubleshooting: If precipitation occurs, increase DMSO concentration to 15% (adjusting Saline down) or sonicate further.

- Sterilization: Pass the final solution through a 0.22 μm PES or PVDF syringe filter into a fresh sterile vial. (Note: Nylon filters may bind some small molecules; PES is preferred).

Part 3: Intraperitoneal Injection Protocol

Pre-Injection Checklist

- Animal: Male/Female C57BL/6 mice (or relevant strain), 6–8 weeks old.
- Volume: Standard injection volume is 10 mL/kg (e.g., 200 μL for a 20g mouse).
- Needle: 27G or 30G, $\frac{1}{2}$ inch length.

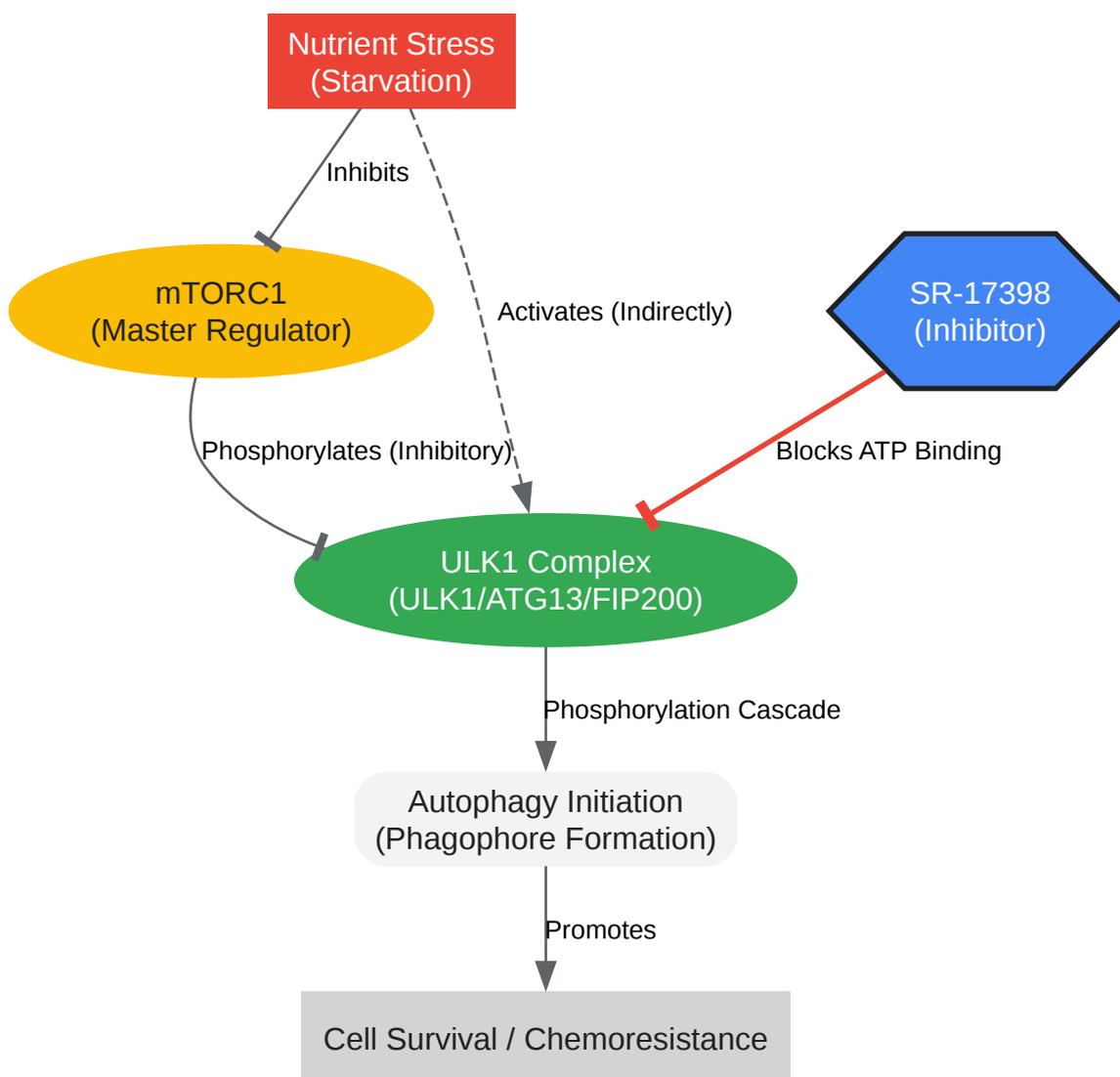
Procedure

- Restraint: Lift the mouse by the scruff of the neck, ensuring the tail is secured by your pinky finger. The abdomen should be taut and exposed.
- Positioning: Tilt the mouse slightly head-down (Trendelenburg position). This allows the internal organs (intestines/liver) to slide cranially, creating a safer injection void in the lower abdomen.
- Site Selection: Visualize the lower right or left quadrant of the abdomen. Avoid the midline (linea alba) and the bladder area.
- Insertion:
 - Sanitize the site with 70% ethanol.
 - Insert the needle at a 30–45° angle, bevel up.
 - Penetrate the skin and the abdominal muscle wall. You should feel a subtle "pop" or loss of resistance as you enter the peritoneal cavity.
- Aspiration Test (Safety Step): Slightly pull back on the plunger.
 - If blood appears: You have hit a vessel or organ. Withdraw and discard needle.
 - If yellow fluid/urine appears: You have hit the bladder. Withdraw.

- If nothing/vacuum: You are safely in the cavity.
- Injection: Depress the plunger smoothly. The fluid should flow with minimal resistance.
- Post-Injection: Withdraw the needle and gently massage the abdomen to distribute the vehicle. Return the mouse to the cage and monitor for 15 minutes for signs of distress (hunched posture, piloerection).

Part 4: Mechanism of Action (ULK1 Pathway)

SR-17398 inhibits the catalytic activity of ULK1.[2] Under nutrient stress (starvation), mTORC1 is inhibited, releasing ULK1 to initiate autophagosome formation. **SR-17398** blocks this rescue mechanism, potentially sensitizing cancer cells to starvation or chemotherapy.



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Caption: Schematic of the ULK1 autophagy initiation pathway. **SR-17398** acts as a direct ATP-competitive inhibitor of the ULK1 complex, blocking the downstream formation of the phagophore.

References

- Primary Discovery & Synthesis: Wood, S. D., Grant, W., Adrados, I., Choi, J. Y., Alburger, J. M., Duckett, D. R., & Roush, W. R. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." *ACS Medicinal Chemistry Letters*, 8(12), 1258–1263. [\[1\]](#)[\[2\]](#) [\[Link\]](#)
- Optimized Analogs (SR-20295): Martin, K. R., et al. (2018). "A potent and selective ULK1 inhibitor suppresses autophagy and sensitizes cancer cells to nutrient stress."[\[3\]](#) *Science Signaling*. (Contextual reference for the optimized series derived from **SR-17398**).
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